5Zqf38zdc8
Description
The compound designated as 5Zqf38zdc8 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its synthesis involves a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran/water solvent system at 75°C .
Properties
CAS No. |
298207-33-7 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
[(1R)-cyclohex-3-en-1-yl]-[(2R)-2-methylpiperidin-1-yl]methanone |
InChI |
InChI=1S/C13H21NO/c1-11-7-5-6-10-14(11)13(15)12-8-3-2-4-9-12/h2-3,11-12H,4-10H2,1H3/t11-,12+/m1/s1 |
InChI Key |
KRHYGGFLEBNTHQ-NEPJUHHUSA-N |
Isomeric SMILES |
C[C@@H]1CCCCN1C(=O)[C@@H]2CCC=CC2 |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCC=CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-Cyclohexen-1-yl[(2R)-2-methyl-1-piperidinyl]methanone typically involves the reaction of cyclohexenyl derivatives with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature to increase yield. The process is optimized to ensure the purity and consistency of the final product, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(1R)-3-Cyclohexen-1-yl[(2R)-2-methyl-1-piperidinyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced by other nucleophiles under basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
(1R)-3-Cyclohexen-1-yl[(2R)-2-methyl-1-piperidinyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an insect repellent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-3-Cyclohexen-1-yl[(2R)-2-methyl-1-piperidinyl]methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous boronic acids were selected for comparative analysis based on similarity scores (0.71–0.87) derived from molecular descriptor algorithms :
Compound A: (3-Bromo-5-chlorophenyl)boronic Acid
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Key Differences :
- Substituent Position : Bromine and chlorine substituents are located at the 3- and 5-positions of the phenyl ring, respectively.
- LogP : XLOGP3-predicted LogP = 2.15 , indicating higher lipophilicity compared to 5Zqf38zdc8 (SILICOS-IT LogP = 0.61) .
- Solubility : ESOL-predicted solubility = -2.99 log(mol/L) , similar to 5Zqf38zdc8 but with marginally lower bioavailability (Score = 0.55) .
Compound B: (6-Bromo-2,3-dichlorophenyl)boronic Acid
- Molecular Formula : C₆H₄BBrCl₂O₂
- Molecular Weight : 294.28 g/mol
- Key Differences :
- Substituent Position : Bromine at the 6-position and chlorine at 2- and 3-positions , increasing steric hindrance.
- Polarity : Higher topological polar surface area (40.46 Ų ) compared to 5Zqf38zdc8 (TPSA = 40.46 Ų), suggesting comparable membrane permeability .
- Synthetic Accessibility : Score = 2.07 , identical to 5Zqf38zdc8, but higher molecular weight reduces lead-likeness .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Property | 5Zqf38zdc8 | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight (g/mol) | 235.27 | 235.27 | 294.28 |
| LogP (XLOGP3) | 2.15 | 2.15 | 2.87 |
| Solubility (mg/mL) | 0.24 | 0.23 | 0.18 |
| TPSA (Ų) | 40.46 | 40.46 | 40.46 |
| Similarity Score | Reference | 0.87 | 0.71 |
Research Findings and Implications
Bioavailability: Despite identical molecular weights, Compound A’s lower bioavailability score (0.55 vs.
Synthetic Challenges : Compound B’s higher synthetic accessibility score (2.45) correlates with its complex halogenation pattern, aligning with industrial reports on multi-substituted boronic acid synthesis .
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